N'-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Description
Properties
IUPAC Name |
N'-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c20-13-6-2-8-18(13)9-3-7-16-14(21)15(22)17-11-4-1-5-12(10-11)19(23)24/h1,4-5,10H,2-3,6-9H2,(H,16,21)(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMVQALEYPXUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide typically involves the following steps:
Formation of the Pyrrolidinone Intermediate: The starting material, 2-pyrrolidinone, is reacted with a suitable alkylating agent to introduce the propyl group.
Nitration of Phenyl Group: The phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Coupling Reaction: The nitrated phenyl compound is then coupled with the pyrrolidinone intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final oxamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The oxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Concentrated hydrochloric acid, sodium hydroxide solution.
Major Products Formed
Reduction: 3-aminophenyl derivative.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide depends on its specific application. For example, if it is used as an inhibitor, it may bind to a specific enzyme or receptor, blocking its activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.
Comparison with Similar Compounds
N-[3-(2-Oxopyrrolidin-1-yl)Propyl] Derivatives
4-Hydroxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)hex-5-enamide (S5)
- Structure : Shares the pyrrolidone-propyl chain but replaces oxamide with a hex-5-enamide backbone and a hydroxyl group.
- Synthesis : Prepared via selenium dioxide-mediated oxidation, yielding 67% .
- Key Difference : The absence of the oxamide core reduces hydrogen-bonding capacity compared to the target compound.
N-[3-(2-Oxopyrrolidin-1-yl)Propyl]Acetamide
- Structure : Acetamide replaces oxamide; lacks the 3-nitrophenyl group.
- Bioactivity : Associated with cardiovascular events (OR: 1.40, 95% CI 1.08–1.83) .
- Key Difference : Simpler structure with lower molecular weight (184.24 g/mol vs. target compound’s ~348.34 g/mol), likely altering pharmacokinetics .
Oxamide-Based Analogues
N-Cyclopropyl-N'-Pyridin-3-Ylmethyl-Oxalamide
- BG14680 (N-[3-Hydroxy-3-(Thiophen-2-yl)Propyl]-N'-[3-(2-Oxopyrrolidin-1-yl)Phenyl]Ethanediamide) Structure: Contains oxamide, pyrrolidone, and thiophene groups.
Functional Analogues in Coordination Chemistry
- [Cu₂(C₁₃H₁₆N₃O₃)(C₁₂H₆N₂O₂)(H₂O)]ClO₄·0.5H₂O Structure: Binuclear Cu(II) complex with an oxamidato ligand (N-[3-(dimethylamino)propyl]-N'-2-(oxidophenyl)oxamide). Key Difference: Dimethylamino group vs. pyrrolidone alters metal-binding geometry (square-planar vs. square-pyramidal) .
- N-(5-Chloro-2-Hydroxyphenyl)-N’-[3-(Dimethylamino)Propyl]Oxamide Structure: Chloro and hydroxyphenyl substituents. Key Difference: Hydroxyphenyl enhances DNA intercalation, while chloro improves stability in biological systems .
Key Insights:
- Hydrogen Bonding : Pyrrolidone’s carbonyl group facilitates stronger hydrogen bonds than acetamide or cyclopropyl substituents, influencing solubility and protein interactions .
- Synthetic Complexity : Target compound’s synthesis likely requires multi-step routes (similar to ’s selenium dioxide-mediated oxidation), whereas simpler analogues (e.g., acetamide derivatives) are synthesized in fewer steps .
Biological Activity
N'-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide is a synthetic organic compound belonging to the oxamide class. Characterized by its unique functional groups, this compound has garnered attention for its potential biological activities, which may include enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, including its mechanisms of action, related studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- IUPAC Name: this compound
- Molecular Formula: C15H18N4O5
- Molecular Weight: 318.33 g/mol
This compound features a nitrophenyl group and a pyrrolidinyl moiety, which contribute to its chemical reactivity and potential biological interactions.
The biological activity of this compound is largely dependent on its ability to interact with specific biological targets. The proposed mechanisms include:
- Enzyme Inhibition : The nitro group may facilitate interactions with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound might act as an antagonist or agonist at various receptors, influencing signaling pathways.
Further studies are necessary to elucidate the exact molecular targets and pathways affected by this compound.
In Vitro Studies
Recent research has explored the in vitro biological activities of this compound. Key findings include:
- Antimicrobial Activity : Preliminary assays indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Cytotoxic Effects : Studies have shown that it can induce cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.
| Study Reference | Biological Activity | Methodology |
|---|---|---|
| Antimicrobial | Disk diffusion assay | |
| Cytotoxicity | MTT assay on cancer cell lines |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Variation | Notable Activity |
|---|---|---|
| N'-(3-nitrophenyl)-N-[3-(2-pyrrolidin-1-yl)propyl]oxamide | Ethanolamine instead of propanol | Moderate antibacterial |
| N'-(4-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | Nitro group at 4-position | Enhanced cytotoxicity |
| N'-(3-amino phenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | Amino instead of nitro group | Increased receptor affinity |
The unique positioning of the nitro group in this compound contributes to its distinct biological profile compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
